4-phenylsulfanyl-but-2-yn-1-ol
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Overview
Description
4-phenylsulfanyl-but-2-yn-1-ol is an organic compound characterized by the presence of a phenylsulfanyl group attached to a but-2-yn-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylsulfanyl-but-2-yn-1-ol typically involves the reaction of 2-butyn-1,4-diol with phenylsulfanyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dichloromethane, and the product is purified through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-phenylsulfanyl-but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
4-phenylsulfanyl-but-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-phenylsulfanyl-but-2-yn-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfanyl)butan-2-one: This compound has a similar structure but differs in the position of the phenylsulfanyl group and the presence of a ketone group.
4-(Phenylsulfanyl)but-2-yn-1-amine: Similar backbone but with an amine group instead of a hydroxyl group.
Uniqueness
4-phenylsulfanyl-but-2-yn-1-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
33313-80-3 |
---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
4-phenylsulfanylbut-2-yn-1-ol |
InChI |
InChI=1S/C10H10OS/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,11H,8-9H2 |
InChI Key |
SVJBGZDLIABBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCC#CCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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